molecular formula C11H11N3 B3050176 5,6-Dimethyl-3-phenyl-1,2,4-triazine CAS No. 24108-42-7

5,6-Dimethyl-3-phenyl-1,2,4-triazine

Cat. No. B3050176
CAS RN: 24108-42-7
M. Wt: 185.22 g/mol
InChI Key: KWMPLLFNYUPKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,6-Dimethyl-3-phenyl-1,2,4-triazine” is a type of triazine compound . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

Triazine compounds can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .


Molecular Structure Analysis

The molecular structure of triazine compounds can be intriguing. For example, 2,4-Diamino-6-phenyl-1,3,5-triazine-1-ium nitrate crystallizes in the triclinic centrosymmetric space group P with a high number of crystallographically unique salt-like adducts (Z’ = 8) and a total number of ionic species (Z’’ = 16) in the asymmetric unit .


Chemical Reactions Analysis

Triazine compounds can undergo various chemical reactions. For instance, 3-Amino-5,6-dimethyl-1,2,4-triazine reacts with silver trifluoromethanesulfonate to yield tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN)silver(I) trifluoromethanesulfonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazine compounds can vary. For instance, 6-phenyl-2,4-((4-amino-1,5-dimethyl-2-phenyl pyrazol-3-ylidene)(4-nitro benzylidene))-diamino-1,3,5-triazine (NDP) showed positive solvatochromism compared to other compounds . The TGA data indicates that all the three compounds are stable up to 160 °C .

Scientific Research Applications

Chemical Modifications and Reactions

  • Chemical Modification and Reactions : The compound 5,6-Dimethyl-3-phenyl-1,2,4-triazine and its derivatives undergo various chemical reactions. For example, one study explored the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, which involved reactions with phosphoruspentasulfide and isopropyl isocyanate, among others, demonstrating the compound's versatility in chemical synthesis (Collins, Hughes, & Johnson, 2000).

Applications in Molecular Structure Analysis

  • Crystallographic Applications : The compound's derivatives have been used in crystallography to study molecular structures. One example is the analysis of the triazolo[1,5-a][1,3,5]triazine heterocyclic core, which demonstrated its planarity and the significance of intramolecular hydrogen bonds in stabilizing crystal structures (Dolzhenko et al., 2008).

Corrosion Inhibition Studies

  • Corrosion Inhibition : In another study, triazine derivatives were evaluated for their effectiveness in inhibiting corrosion on mild steel. This research highlights the potential use of 5,6-Dimethyl-3-phenyl-1,2,4-triazine derivatives in protecting metals from corrosion (Singh et al., 2018).

Synthesis of Novel Compounds

  • Synthesis of Novel Compounds : The compound's derivatives are also used in synthesizing new materials. For instance, novel s-triazine derivatives incorporating various moieties were synthesized, demonstrating the compound's application in creating new chemical entities (Shawish et al., 2021).

Antibacterial and Antiviral Research

  • Antibacterial and Antiviral Properties : There is research into the antibacterial and antiviral properties of derivatives of 5,6-Dimethyl-3-phenyl-1,2,4-triazine, indicating potential medical applications (Castelino et al., 2014).

Polymer Research

  • Polymer Research : Another study focused on the synthesis of aromatic polyamides with phenyl-1,3,5-triazine moieties, exploring the material properties of these polymers and their potential applications in various fields (Yu et al., 2012).

Antitumor Agent Synthesis

  • Antitumor Agents : The compound's derivatives have been studied for their potential as antitumor agents, indicating a possible role in pharmaceutical applications (Badrey & Gomha, 2012).

Mechanism of Action

The mechanism of action of triazine compounds can be related to their molecular structure. They often exhibit intense, low-energy absorption bands due to intramolecular charge transfer (ICT) between two groups of opposite nature .

Future Directions

The future directions for the study and application of triazine compounds are vast. They continue to attract the attention of researchers due to their potential applications in various fields, including telecommunications, optical data storage, information processing, microfabrication, and biological imaging .

properties

IUPAC Name

5,6-dimethyl-3-phenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-9(2)13-14-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMPLLFNYUPKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482599
Record name 5,6-DIMETHYL-3-PHENYL-1,2,4-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-3-phenyl-1,2,4-triazine

CAS RN

24108-42-7
Record name 5,6-DIMETHYL-3-PHENYL-1,2,4-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-3-phenyl-1,2,4-triazine
Reactant of Route 2
5,6-Dimethyl-3-phenyl-1,2,4-triazine
Reactant of Route 3
Reactant of Route 3
5,6-Dimethyl-3-phenyl-1,2,4-triazine
Reactant of Route 4
Reactant of Route 4
5,6-Dimethyl-3-phenyl-1,2,4-triazine
Reactant of Route 5
5,6-Dimethyl-3-phenyl-1,2,4-triazine
Reactant of Route 6
5,6-Dimethyl-3-phenyl-1,2,4-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.